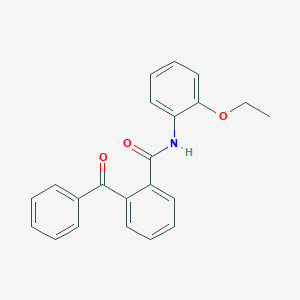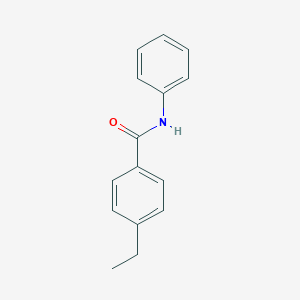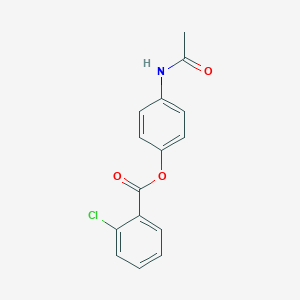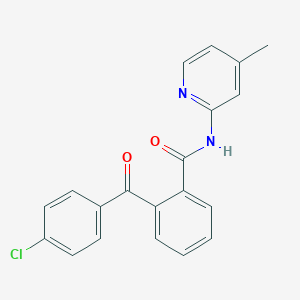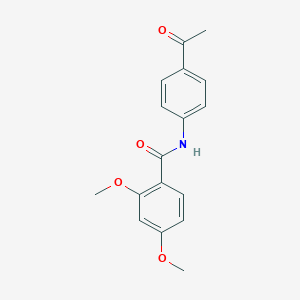
2-iodo-N-(pentan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pentan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-iodo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(pentan-2-yl)benzamide derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-(pentan-2-yl)benzylamine.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(pentan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-iodo-N-(pentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions. Additionally, the pentan-2-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-iodobenzamide: Lacks the pentan-2-yl group, making it less lipophilic.
2-iodo-N-phenylbenzamide: Contains a phenyl group instead of a pentan-2-yl group, affecting its chemical properties and applications.
2-iodo-N-(2-propynyl)benzamide: Has a propynyl group, which can introduce different reactivity and biological activity.
Uniqueness
2-iodo-N-(pentan-2-yl)benzamide is unique due to the presence of both the iodine atom and the pentan-2-yl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for halogen bonding interactions. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16INO |
|---|---|
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
2-iodo-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16INO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VUFIEPYHZZCILU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1I |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


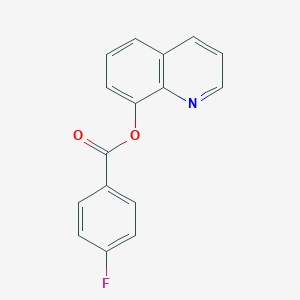

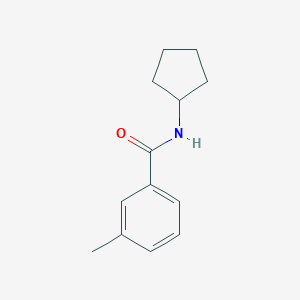

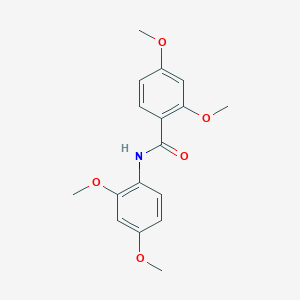

![N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291263.png)

